molecular formula C10H8BrNO B1382755 6-Bromo-7-methoxyquinoline CAS No. 1620515-86-7

6-Bromo-7-methoxyquinoline

Cat. No.: B1382755
CAS No.: 1620515-86-7
M. Wt: 238.08 g/mol
InChI Key: UACHUBQTGCSWOR-UHFFFAOYSA-N
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Description

6-Bromo-7-methoxyquinoline is a brominated and methoxylated derivative of quinoline, a heterocyclic aromatic organic compound Quinoline itself is known for its diverse applications in various fields such as pharmaceuticals, dyes, and agrochemicals

Synthetic Routes and Reaction Conditions:

  • Bromination of 7-Methoxyquinoline: The compound can be synthesized by the bromination of 7-methoxyquinoline using bromine (Br2) in the presence of a suitable solvent like chloroform or carbon tetrachloride. The reaction typically occurs at room temperature or slightly elevated temperatures.

  • Methylation of 6-Bromoquinoline: Alternatively, 6-bromoquinoline can be methylated using methyl iodide (CH3I) in the presence of a base such as potassium carbonate (K2CO3) to introduce the methoxy group at the 7-position.

Industrial Production Methods: Industrial production of this compound involves large-scale bromination and methylation reactions under controlled conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or column chromatography to obtain the desired product.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form quinone derivatives.

  • Reduction: Reduction reactions can convert the bromine atom to hydrogen, resulting in the formation of 6-hydroxy-7-methoxyquinoline.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Reagents like potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) are used.

  • Reduction: Reducing agents such as zinc (Zn) or hydrogen (H2) in the presence of a catalyst.

  • Substitution: Nucleophiles like sodium azide (NaN3) or sodium iodide (NaI) in polar aprotic solvents.

Major Products Formed:

  • Quinone Derivatives: Resulting from oxidation reactions.

  • Hydroxyquinoline: Resulting from reduction reactions.

  • Substituted Quinolines: Resulting from nucleophilic substitution reactions.

Scientific Research Applications

6-Bromo-7-methoxyquinoline has found applications in various scientific research fields:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: It is used in the study of biological systems, particularly in the development of new drugs and probes.

  • Medicine: The compound has potential therapeutic applications, including antimicrobial and anticancer properties.

  • Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 6-bromo-7-methoxyquinoline exerts its effects depends on its specific application. For instance, in antimicrobial applications, it may inhibit bacterial growth by interfering with cell wall synthesis or protein function. In anticancer applications, it may induce apoptosis (programmed cell death) in cancer cells by targeting specific molecular pathways.

Molecular Targets and Pathways:

  • Antimicrobial Action: Targets bacterial cell wall synthesis enzymes or protein function.

  • Anticancer Action: Targets apoptotic pathways and cell cycle regulation.

Comparison with Similar Compounds

6-Bromo-7-methoxyquinoline is unique due to its specific substitution pattern on the quinoline core. Similar compounds include:

  • 6-Chloro-7-methoxyquinoline: Similar structure but with chlorine instead of bromine.

  • 7-Methoxyquinoline: Lacks the bromine atom.

  • 6-Bromoquinoline: Lacks the methoxy group.

Properties

IUPAC Name

6-bromo-7-methoxyquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO/c1-13-10-6-9-7(5-8(10)11)3-2-4-12-9/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UACHUBQTGCSWOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C=CC=NC2=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

In a 100 mL round-bottom flask, a solution of concentrated sulfuric acid (2.1 mL, 39.6 mmol) in water (2.4 mL) was treated with 3-nitrobenzenesulfonic acid (2.06 g, 10.1 mmol) and glycerol (2.5 mL, 34.8 mmol) to give a thick grey suspension. The mixture was heated to 110° C. (oil bath) and 4-bromo-3-methoxyaniline (1.952 g, 9.66 mmol) was added portion-wise, resulting in an immobile slurry. Additional portions of water (3 mL), glycerol (3 mL), and concentrated sulfuric acid (3 mL) were added and the temperature increased to 140° C. After three hours the mixture had become a homogeneous dark brown solution, and LCMS analysis indicated reaction completion. The solution was cooled to RT, poured onto ice, and the pH was adjusted to 8 by addition of concentrated (30%) aqueous ammonium hydroxide. The mixture was partitioned between ethyl acetate and water, washed with water, brine, dried over magnesium sulfate and concentrated to a brown liquid. Purification by flash column chromatography (24 g silica gel, gradient of 0-20% ethyl acetate in dichloromethane over 25 column volumes) provided 6-bromo-7-methoxyquinoline (1.18 g, 46.2%) as a light brown fluffy solid. 1H NMR (400 MHz, CHLOROFORM-d) ppm 8.86 (dd, J=4.0, 1.5 Hz, 1H), 8.01-8.12 (m, 2H), 7.53 (s, 1H), 7.34 (dd, J=8.1, 4.5 Hz, 1H), 4.07 (s, 3H). NMR indicates the presence of about 10% 7-methyoxyquinoline. The mixture was taken on without further purification.
Quantity
2.1 mL
Type
reactant
Reaction Step One
Quantity
2.06 g
Type
reactant
Reaction Step One
Quantity
2.5 mL
Type
reactant
Reaction Step One
Name
Quantity
2.4 mL
Type
solvent
Reaction Step One
Quantity
1.952 g
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
reactant
Reaction Step Three
Quantity
3 mL
Type
reactant
Reaction Step Three
Name
Quantity
3 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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